molecular formula C11H20N6O2 B2884514 tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate CAS No. 2260931-97-1

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2884514
CAS No.: 2260931-97-1
M. Wt: 268.321
InChI Key: QMFQFOVAMDVTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an aminotetrazole moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-aminotetrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminotetrazole moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall conformation, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl4-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the aminotetrazole moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with molecular targets, setting it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)17-9(12)13-14-15-17/h8H,4-7H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFQFOVAMDVTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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